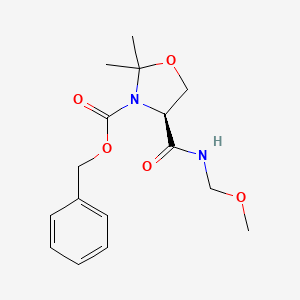
(S)-Benzyl 4-((methoxymethyl)carbamoyl)-2,2-dimethyloxazolidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Benzyl 4-((methoxymethyl)carbamoyl)-2,2-dimethyloxazolidine-3-carboxylate is a chiral compound with potential applications in various fields of chemistry and biology. This compound features an oxazolidine ring, which is a five-membered ring containing both nitrogen and oxygen atoms. The presence of the benzyl group and the methoxymethyl carbamoyl group adds to its complexity and potential reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl 4-((methoxymethyl)carbamoyl)-2,2-dimethyloxazolidine-3-carboxylate typically involves multiple steps, starting from readily available starting materials One common synthetic route includes the formation of the oxazolidine ring through a cyclization reaction This can be achieved by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(S)-Benzyl 4-((methoxymethyl)carbamoyl)-2,2-dimethyloxazolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Substitution: The benzyl and methoxymethyl carbamoyl groups can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions can vary, but they often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学研究应用
(S)-Benzyl 4-((methoxymethyl)carbamoyl)-2,2-dimethyloxazolidine-3-carboxylate has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new drugs or therapeutic agents.
Industry: The compound’s unique structure and reactivity can be exploited in the development of new materials or chemical processes.
作用机制
The mechanism of action of (S)-Benzyl 4-((methoxymethyl)carbamoyl)-2,2-dimethyloxazolidine-3-carboxylate involves its interaction with molecular targets and pathways within biological systems. The specific mechanism can vary depending on the context in which the compound is used. For example, in a biochemical assay, it may interact with enzymes or receptors, leading to changes in their activity. The oxazolidine ring and the functional groups present in the compound can play a crucial role in these interactions.
相似化合物的比较
Similar Compounds
Similar compounds to (S)-Benzyl 4-((methoxymethyl)carbamoyl)-2,2-dimethyloxazolidine-3-carboxylate include other oxazolidine derivatives and compounds with similar functional groups. Examples include:
Oxazolidinones: These compounds also contain an oxazolidine ring and have been studied for their antibacterial properties.
Carbamoyl derivatives: Compounds with carbamoyl groups are common in medicinal chemistry and can have diverse biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its chiral nature
属性
分子式 |
C16H22N2O5 |
|---|---|
分子量 |
322.36 g/mol |
IUPAC 名称 |
benzyl (4S)-4-(methoxymethylcarbamoyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C16H22N2O5/c1-16(2)18(13(10-23-16)14(19)17-11-21-3)15(20)22-9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,19)/t13-/m0/s1 |
InChI 键 |
SVOFPOSQGPNYCL-ZDUSSCGKSA-N |
手性 SMILES |
CC1(N([C@@H](CO1)C(=O)NCOC)C(=O)OCC2=CC=CC=C2)C |
规范 SMILES |
CC1(N(C(CO1)C(=O)NCOC)C(=O)OCC2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


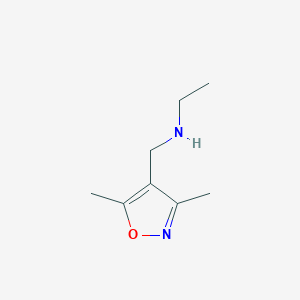
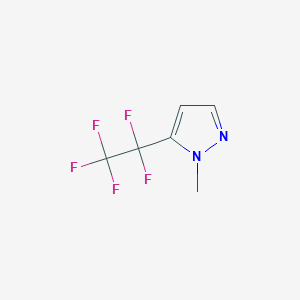

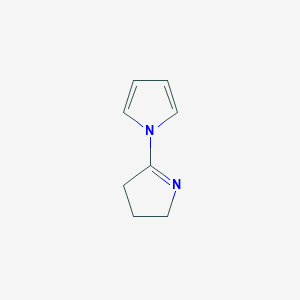
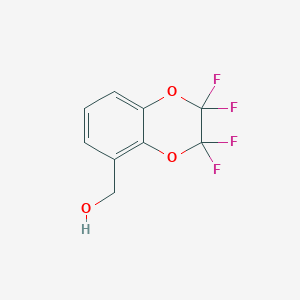
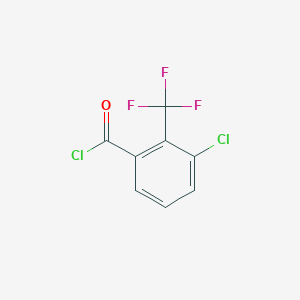
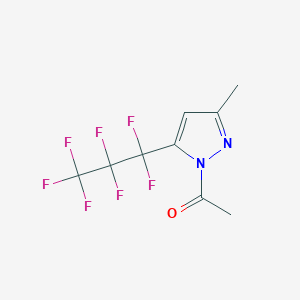
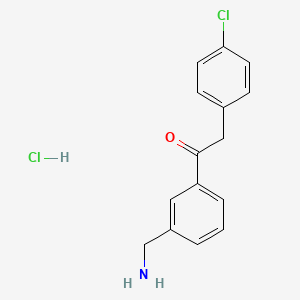
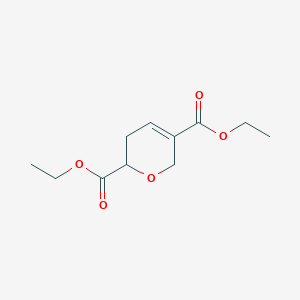
![4-chloro-3H-pyrrolo[2,3-c]quinoline](/img/structure/B15204733.png)

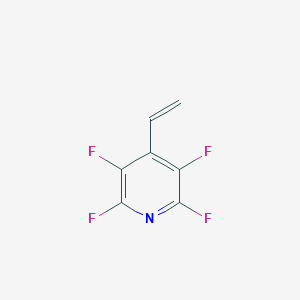
![(3aS,5R,7aS)-7a-(4-Bromothiazol-2-yl)-5-methylhexahydro-1H-pyrano[3,4-c]isoxazole](/img/structure/B15204748.png)
![2-(Hydroxymethyl)benzo[d]oxazole-6-acetic acid](/img/structure/B15204753.png)
